Lithium trihydroxy(pyridin-2-yl)borate
Overview
Description
Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3. It is known for its unique structure, which includes a pyridine ring bonded to a borate group with three hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium trihydroxy(pyridin-2-yl)borate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromopyridine with triisopropylborate in the presence of a base such as n-butyl lithium. The reaction typically takes place in a solvent mixture of toluene and tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The synthesis involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lithium trihydroxy(pyridin-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Transition metal catalysts such as palladium and copper are often used in complexation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while complexation reactions can produce metal-borate complexes .
Scientific Research Applications
Lithium trihydroxy(pyridin-2-yl)borate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Catalysis: Its ability to form complexes with transition metals makes it valuable in catalytic processes.
Mechanism of Action
The mechanism by which lithium trihydroxy(pyridin-2-yl)borate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Lithium trihydroxy(pyridine-2-yl)borate
- Lithium (pyridin-2-yl)triisopropoxyborate
Comparison: Lithium trihydroxy(pyridin-2-yl)borate is unique due to its three hydroxyl groups, which provide additional sites for hydrogen bonding and complexation compared to similar compounds like lithium (pyridin-2-yl)triisopropoxyborate. This structural difference can influence its reactivity and the types of complexes it forms .
Properties
IUPAC Name |
lithium;trihydroxy(pyridin-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMBPNLZOETGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BLiNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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